NT157

Description

Properties

IUPAC Name |

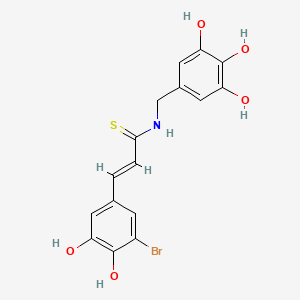

(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPUPOUEGOSAAO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-Pronged Attack of NT157 on Cancer Cells: A Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of NT157, a promising anti-cancer agent. This document provides an in-depth analysis of the core signaling pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its multifaceted effects on cancer cells.

This compound, a small molecule tyrphostin, has emerged as a potent anti-neoplastic agent with a complex and effective mechanism of action. This guide synthesizes preclinical findings to present a detailed overview of how this compound combats cancer cell proliferation and survival.

Core Mechanism of Action: A Dual-Targeting Strategy

This compound's primary anti-cancer activity stems from its ability to disrupt two critical signaling pathways that are frequently dysregulated in various malignancies: the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) axis and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2]

Initially, this compound was identified as an inhibitor of the IGF-1R/IRS signaling cascade.[3][4] It induces serine phosphorylation of IRS1 and IRS2, leading to their subsequent degradation.[3][5] This uncouples them from the IGF-1R and the Insulin Receptor (InR), thereby inhibiting downstream pro-survival and proliferative signals.[5][6]

Further research has unveiled that this compound also effectively targets the STAT3 signaling pathway.[1][7] This dual-targeting approach is significant as both the IGF-1R/IRS and STAT3 pathways are pivotal for cancer cell growth, survival, and metastasis.[1][7] Additionally, studies have identified the receptor tyrosine kinase AXL as another target of this compound, further highlighting its multi-faceted mechanism.[4]

The inhibition of these key signaling nodes by this compound leads to a cascade of anti-cancer effects, including:

-

Inhibition of Cell Proliferation and Viability: this compound demonstrates potent dose-dependent inhibition of cell growth across a wide range of cancer cell lines.[4][8]

-

Induction of Apoptosis and Autophagy: The compound effectively triggers programmed cell death, a crucial mechanism for eliminating cancerous cells.[4]

-

Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying.[4][8]

-

Suppression of Metastasis: By inhibiting cell migration and invasion, this compound shows potential in preventing the spread of cancer to other parts of the body.[4]

-

Modulation of the Tumor Microenvironment: this compound has been shown to impact the supportive environment of the tumor, further impeding its growth and progression.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| HEL | Myeloproliferative Neoplasm | 3.1, 0.68, 0.72 | 24, 48, 72 |

| H1299 | Lung Cancer | 1.7 - 9.7 | Not Specified |

| H460 | Lung Cancer | 4.8 - 12.9 | Not Specified |

Data compiled from multiple preclinical studies.[3][4]

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| HEL | Control | Data not available | Data not available | Data not available |

| HEL | This compound (µM) | Decrease | Data not available | Increase |

| H1299 | This compound (6.4 µM) | Data not available | Increase | Data not available |

| H460 | This compound (6.4 µM) | Data not available | Data not available | Increase |

Data represents the general trend observed in the cited studies.[3][4]

Table 3: Effect of this compound on Protein Expression and Phosphorylation

| Protein | Cancer Cell Line | This compound Treatment | Effect |

| p-IGF-1Rβ | LNCaP, PC3 | Dose-dependent | Decreased |

| IRS1/2 | Multiple | Dose-dependent | Decreased expression |

| p-AKT | LNCaP, PC3 | Dose-dependent | Decreased |

| p-ERK | LNCaP, PC3 | Dose-dependent | Increased |

| p-STAT3 | Multiple | Dose- and time-dependent | Decreased |

This table summarizes qualitative changes observed in Western blot analyses from various studies.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Drug Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IRS1, anti-phospho-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Immunoprecipitation

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody specific to the target protein (e.g., anti-IGF-1R) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners (e.g., anti-IRS1).

Cell Cycle Analysis by Flow Cytometry

-

Cell Fixation: Harvest this compound-treated and control cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[10]

-

RNA Digestion: Wash the fixed cells and resuspend them in a solution containing RNase A to digest cellular RNA.[10]

-

DNA Staining: Stain the cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI).[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Conclusion

This compound represents a promising therapeutic candidate due to its ability to simultaneously inhibit multiple oncogenic signaling pathways. Its multifaceted mechanism of action, encompassing the disruption of the IGF-1R/IRS and STAT3 pathways, leads to potent anti-cancer effects in a variety of preclinical models. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this compound in the fight against cancer. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of future studies aimed at elucidating the full spectrum of this compound's anti-neoplastic activity.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. texaschildrens.org [texaschildrens.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

The Multi-Targeted Kinase Inhibitor NT157: A Technical Overview of its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT157 is a novel small-molecule tyrphostin initially identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. Subsequent research has unveiled its multi-targeted nature, demonstrating efficacy in various preclinical cancer models through the modulation of several critical oncogenic pathways. This technical guide provides an in-depth analysis of the primary molecular targets of this compound, its mechanism of action, and its impact on cellular processes. Quantitative data from key studies are summarized, and methodologies for pivotal experiments are detailed to facilitate reproducibility and further investigation.

Primary and Key Molecular Targets

The primary molecular target of this compound is the Insulin Receptor Substrate (IRS) proteins, specifically IRS1 and IRS2 . These adaptor proteins are crucial for mediating downstream signaling from the IGF-1R and insulin receptor (InR).[1][2][3][4][5][6] this compound promotes the degradation of IRS1/2, thereby disrupting pro-survival and proliferative signals.[1][2][3][4][5]

Beyond its primary targets, this compound has been shown to be a multi-targeted inhibitor, also affecting:

-

Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5): this compound inhibits the activation of STAT3 and STAT5, key transcription factors involved in cell proliferation, survival, and inflammation.[1][7][8][9] This inhibition occurs independently of its effects on IRS proteins.[1]

-

AXL Receptor Tyrosine Kinase: this compound has been associated with the decreased expression and activation of AXL, a receptor tyrosine kinase linked to chemoresistance and metastasis.[1][7]

Mechanism of Action

This compound's mechanism of action is multifaceted. Its primary effect on IRS1/2 degradation is initiated by an allosteric interaction with the IGF-1R.[1] This binding induces a conformational change in the receptor, leading to the dissociation of IRS1/2.[1] Subsequently, the adaptor protein SHC is recruited to the receptor, activating the RAS-RAF-MEK-ERK and JNK signaling pathways.[1] Activated ERK1/2 and JNK1/2 then phosphorylate IRS1 and IRS2 on serine residues, which marks them for ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation of IRS proteins effectively uncouples the IGF-1R from its downstream pro-survival and proliferative signaling cascades, most notably the PI3K/AKT/mTOR pathway.[1][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

| Cell Line Type | Cell Line(s) | IC50 Range (µM) | Exposure Time (hours) | Reference |

| Osteosarcoma | MG-63, OS-19, U-2OS | 0.3 - 0.8 | 72 | [2][4] |

| Lung Cancer | H1299, H460 | 1.7 - 12.9 | Not Specified | [10] |

| Chronic Myeloid Leukemia | K562 | 9.8, 0.6, 0.68 | 24, 48, 72 | [11] |

Key Experimental Protocols

Cell Viability and Growth Assays

a) Trypan Blue Exclusion Assay:

-

Plate cells in 24-well plates at a predetermined density.

-

Treat cells with varying concentrations of this compound (e.g., 0.3–3 µM) or DMSO as a vehicle control for a specified duration (e.g., 72 hours).[2]

-

Following treatment, detach the cells using trypsin-EDTA.

-

Resuspend the cells in complete medium.

-

Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture into a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate cell viability as (viable cell count / total cell count) x 100.

b) Crystal Violet Assay:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound for the specified time course.[5]

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 10 minutes.

-

Wash the plates with water to remove excess stain.

-

Air dry the plates.

-

Elute the stain by adding a solubilizing agent (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain at a wavelength of 590 nm using a microplate reader.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., IRS-1, IRS-2, p-IRS-1 (Tyr), AKT, p-AKT, ERK, p-ERK, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with this compound or DMSO for the desired duration (e.g., 48 hours).[5]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[5]

Wound-Healing Migration Assay

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or DMSO.[2]

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).[2]

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.

Signaling Pathways and Experimental Workflow Visualizations

Caption: this compound's primary mechanism of action on the IGF-1R/IRS signaling axis.

Caption: Overview of the multi-targeted effects of this compound on key oncogenic pathways.

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound is a promising multi-targeted anti-cancer agent with a well-defined primary mechanism of action involving the degradation of IRS1 and IRS2 proteins. Its ability to concurrently inhibit other critical oncogenic pathways, such as STAT3/5 and AXL signaling, underscores its potential to overcome the resistance mechanisms that often plague single-target therapies. The data presented in this guide highlight the potent in vitro activity of this compound and provide a foundation for further research and development. The detailed experimental protocols and pathway diagrams serve as a resource for researchers investigating the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The tyrphostin this compound suppresses insulin receptor substrates and augments therapeutic response of prostate cancer. | Sigma-Aldrich [sigmaaldrich.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - ProQuest [proquest.com]

An In-depth Technical Guide on NT157 as an IRS-1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NT157 is a small-molecule tyrphostin that has emerged as a significant preclinical candidate for cancer therapy.[1] Its primary mechanism of action involves the targeted degradation of Insulin Receptor Substrate 1 and 2 (IRS-1/2), crucial adaptor proteins in the Insulin/IGF-1 signaling pathway.[2] By inducing serine phosphorylation of IRS-1/2, this compound leads to their subsequent proteasomal degradation, effectively shutting down downstream pro-survival and proliferative signaling cascades such as the PI3K/Akt/mTOR pathway.[2][3] Beyond its effects on IRS proteins, this compound exhibits a multitargeted profile, also inhibiting STAT3, STAT5, and the AXL receptor tyrosine kinase.[4][5] This multifaceted mechanism allows this compound to suppress tumor growth, metastasis, and angiogenesis across a wide range of cancer models, including those resistant to other targeted therapies.[4][6] This document provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, experimental protocols, and impact on key signaling pathways.

Introduction: The Rationale for Targeting IRS-1/2

The Insulin Receptor (IR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) are key drivers of cellular growth, proliferation, and metabolism.[7] Upon ligand binding, these receptors autophosphorylate and recruit docking proteins, primarily IRS-1 and IRS-2.[8] These adaptor proteins, lacking intrinsic enzymatic activity, act as scaffolds, becoming tyrosine-phosphorylated to create binding sites for downstream effectors containing SH2 domains, most notably PI3K (Phosphoinositide 3-kinase).[7][9]

The subsequent activation of the PI3K/Akt/mTOR and MAPK/ERK pathways is central to many hallmarks of cancer.[10] While IRS-1 is often associated with cancer cell proliferation, IRS-2 is linked to motility and metastasis.[3] The critical role of IRS proteins in mediating oncogenic signals from multiple receptors makes them compelling targets for therapeutic intervention.[2] Direct inhibition of IRS signaling offers a strategy to overcome resistance mechanisms that can emerge with therapies targeting upstream receptors like IGF-1R.[4] this compound was developed as a novel small molecule to achieve this by specifically promoting the degradation of both IRS-1 and IRS-2.[6]

Mechanism of Action of this compound

This compound's mechanism for downregulating IRS proteins is indirect but highly effective. It is proposed to follow a multi-step process:

-

Allosteric Binding to IGF-1R : this compound binds to an allosteric site on the IGF-1R.[4] This induces a conformational change in the receptor.

-

IRS Dissociation and Shc Binding : The conformational change leads to the dissociation of the IRS-1/2 proteins from the receptor. This allows for a stronger interaction between the receptor and another adaptor protein, Shc.[2][4]

-

MAPK/ERK/JNK Activation : The recruitment of Shc activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[2][5] Studies have also shown that this compound strongly induces the activation of JNK1/2, another member of the MAPK family.[4]

-

Serine Phosphorylation of IRS : Activated ERK1/2 and JNK1/2 then phosphorylate IRS-1 and IRS-2 on specific serine residues (e.g., Serine 636/639 on IRS-1).[3][4] This serine phosphorylation is an inhibitory mark that prevents IRS proteins from binding to the insulin receptor.[8]

-

Proteasomal Degradation : Serine-phosphorylated IRS proteins are recognized by the cellular machinery and targeted for ubiquitination and subsequent degradation by the 26S proteasome.[2][7]

This sustained degradation of IRS-1/2 effectively uncouples the IGF-1R/IR from their primary downstream signaling pathways, leading to long-term inhibition of pro-survival signals.[2] Furthermore, this compound has been shown to inhibit the activation of STAT3 and STAT5, and reduce the expression and activation of the AXL receptor tyrosine kinase, contributing to its broad anti-cancer activity.[4][11]

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-neoplastic effects across a diverse panel of cancer types in preclinical studies.[4] The following tables summarize its efficacy.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cancer Type | Cell Line(s) | IC50 Value (72h) | Key Molecular Effects | Reference(s) |

| Osteosarcoma | MG-63, OS-19, U-2OS | 0.3 - 0.8 µM | Downregulation of IRS-1/2, G2/M cell cycle arrest. | [6][12] |

| Prostate Cancer | LNCaP, PC3 | 1.4 - 2.5 µM | Reduction in cell viability, cell cycle arrest. | [4] |

| Lung Cancer | H1299, H460 | 1.7 - 12.9 µM | Decreased cell viability and clonogenicity. | [13] |

| Melanoma | A375 | ~0.3 - 1 µM | Reduction in cell viability and migration. | [4] |

| Chronic Myeloid Leukemia | K562 | 0.68 µM | Dose- and time-dependent reduction in cell viability. | [14] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Prostate Cancer (LNCaP Xenograft) | Athymic Nude Mice | 50 mg/kg, i.p., 3x/week | Significantly delayed tumor growth and castration-resistant progression. | [12][15][16] |

| Prostate Cancer (PC3 Xenograft) | Athymic Nude Mice | 50 mg/kg, i.p., 3x/week | Suppressed tumor growth, enhanced effect of docetaxel. | [15][16] |

| Melanoma | Xenograft Model | Not Specified | Inhibited tumor growth and metastasis. | [15] |

| Colorectal Cancer | CPC-APC Mouse Model | Not Specified | Reduced tumor burden. | [5] |

Key Experimental Methodologies

This section details the protocols for experiments commonly used to characterize the activity of this compound.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to assess the levels of total and phosphorylated proteins in key signaling pathways.

-

Cell Lysis : Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Resuspend 30-80 µg of cellular protein in Laemmli loading buffer, resolve on an SDS-PAGE gel, and transfer to a nitrocellulose or PVDF membrane.[3][16]

-

Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-IRS-1, anti-p-IRS-1 (Ser636/639), anti-Akt, anti-p-Akt (Ser473), anti-ERK, anti-p-ERK, anti-vinculin) overnight at 4°C.[3]

-

Detection : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[1]

-

Treatment : Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours.[1]

-

MTT Incubation : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., 0.1N HCl in isopropanol or DMSO) to dissolve the formazan crystals.[1]

-

Measurement : Read the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting : Treat cells in 10-cm dishes with this compound. Harvest cells by trypsinization and wash twice with PBS.[16]

-

Fixation and Staining : Resuspend cells in a hypotonic buffer containing 0.12% Triton X-100, 0.12 mM EDTA, and 100 µg/mL RNase. Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate for 20 minutes at 4°C.[16]

-

Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer, quantifying the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases based on DNA content.[16]

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor efficacy of this compound in an animal model.

-

Cell Inoculation : Inoculate 2 x 10⁶ cancer cells (e.g., PC3) suspended in serum-free medium or Matrigel subcutaneously into the flank of 6- to 8-week-old male athymic nude mice.[16]

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, standard-of-care drug, combination).[16]

-

Treatment Administration : Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically three times per week.[16]

-

Monitoring : Measure tumor volume (Length × Width × Depth × 0.5432) and body weight twice weekly.[16]

-

Endpoint : At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blotting, qRT-PCR). All procedures must follow institutional animal care guidelines.[16]

Signaling Pathway Modulation and Visualizations

This compound profoundly alters intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate these effects.

Caption: this compound's mechanism leading to IRS-1/2 degradation.

Caption: Standard preclinical evaluation workflow for this compound.

Conclusion and Future Perspectives

This compound stands out as a promising anti-cancer agent due to its unique, multi-pronged mechanism of action.[4] By inducing the degradation of the critical signaling nodes IRS-1 and IRS-2, it achieves a durable inhibition of the potent IGF-1R/IR signaling axis.[15] Its additional activities against STAT3 and AXL further broaden its therapeutic potential and may help circumvent the development of resistance.[4][5] Preclinical data consistently demonstrate its ability to attenuate malignant phenotypes, including proliferation, survival, and metastasis, in a wide array of cancer models.[4] Furthermore, this compound has shown synergistic effects when combined with chemotherapy and other targeted agents, suggesting its utility in combination regimens.[4] Future research should focus on clinical translation, identifying predictive biomarkers for patient stratification, and further exploring combination strategies to maximize its therapeutic impact.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the IRS-1 and/or -2 in the pathogenesis of insulin resistance in Dahl salt-sensitive (S) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation Codes in IRS-1 and IRS-2 Are Associated with the Activation/Inhibition of Insulin Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - ProQuest [proquest.com]

- 15. selleckchem.com [selleckchem.com]

- 16. aacrjournals.org [aacrjournals.org]

Downstream Effects of NT157 on the PI3K/AKT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT157 is a small molecule inhibitor initially identified as a potent downregulator of Insulin Receptor Substrate 1 and 2 (IRS-1/2). Its mechanism of action extends to other critical oncogenic pathways, including the PI3K/AKT/mTOR cascade. This technical guide provides an in-depth analysis of the downstream effects of this compound on the PI3K/AKT pathway, consolidating quantitative data from preclinical studies, offering detailed experimental protocols for key assays, and presenting visual diagrams of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction: this compound and the PI3K/AKT Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

This compound is a tyrphostin derivative that has demonstrated significant anti-neoplastic activity across a range of cancer models.[2] Its primary mechanism of action involves the induction of serine phosphorylation of IRS-1 and IRS-2, leading to their subsequent proteasomal degradation.[2] As IRS proteins are critical adaptors that link receptor tyrosine kinases (RTKs) like the Insulin-like Growth Factor 1 Receptor (IGF-1R) to downstream signaling molecules, their degradation by this compound effectively uncouples the receptor from the PI3K/AKT pathway.[2] This disruption leads to a significant attenuation of pro-survival and pro-proliferative signals.

Beyond its effects on IRS proteins, this compound has been shown to modulate the activity of other key signaling nodes, including STAT3, STAT5, and the AXL receptor tyrosine kinase, highlighting its multi-targeted nature.[2] This guide will focus specifically on the downstream consequences of this compound-mediated inhibition of the PI3K/AKT pathway.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines, focusing on its impact on cell viability, AKT phosphorylation, and cell cycle progression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| HEL | Myeloproliferative Neoplasm | 3.1 | 24 | [3] |

| HEL | Myeloproliferative Neoplasm | 0.68 | 48 | [3] |

| HEL | Myeloproliferative Neoplasm | 0.72 | 72 | [3] |

| LNCaP | Prostate Cancer | ~2.5-5 | 24 | [1] |

| PC3 | Prostate Cancer | ~2.5-5 | 24 | [1] |

| H1299 | Lung Cancer | ~6.4-12.5 | Not Specified | [4] |

| H460 | Lung Cancer | ~6.4-12.5 | Not Specified | [4] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [5] |

| T47D | Breast Cancer | Not Specified | Not Specified | [5] |

Table 2: Dose-Dependent Inhibition of AKT Phosphorylation by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of p-AKT (Ser473) | Citation |

| LNCaP | 2.5 | >60% inhibition of IGF-1R phosphorylation | [1] |

| LNCaP | 5 | >80% inhibition of IGF-1R phosphorylation | [1] |

| PC3 | 2.5 | ~40% inhibition of IGF-1R phosphorylation | [1] |

| PC3 | 5 | >90% inhibition of IGF-1R phosphorylation | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |

| HEL | 0.2 | Decrease | Not Specified | Increase | [3] |

| HEL | 0.4 | Decrease | Not Specified | Increase | [3] |

| HEL | 0.8 | Decrease | Not Specified | Increase | [3] |

| H1299 | 6.4 | Not Specified | Increase | Not Specified | [4] |

| H1299 | 12.5 | Not Specified | Increase | Not Specified | [4] |

| H460 | 6.4 | Not Specified | Not Specified | Increase | [4] |

| H460 | 12.5 | Not Specified | Not Specified | Increase | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the downstream effects of this compound on the PI3K/AKT pathway.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

-

Read the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is for detecting changes in the phosphorylation status and total protein levels of key components of the PI3K/AKT pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[8]

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, rabbit anti-phospho-mTOR, rabbit anti-total mTOR, rabbit anti-phospho-p70S6K, rabbit anti-total p70S6K, rabbit anti-phospho-4EBP1, rabbit anti-total 4EBP1, and a loading control like mouse anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control and total protein levels.

In Vitro PI3K Kinase Assay

This protocol provides a general framework for measuring the kinase activity of PI3K in the presence of this compound. This can be adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).[10]

Materials:

-

Recombinant active PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

Kinase reaction buffer

-

ATP

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing the PI3K enzyme, its lipid substrate (PIP2), and the kinase reaction buffer.

-

Add serial dilutions of this compound or a known PI3K inhibitor (positive control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature and for a time that ensures the reaction is in the linear range.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of PI3K activity inhibition by this compound.

Conclusion

This compound represents a promising multi-targeted therapeutic agent with significant inhibitory effects on the PI3K/AKT signaling pathway. By promoting the degradation of IRS-1/2, this compound effectively uncouples upstream receptor tyrosine kinase signaling from this critical pro-survival pathway. The quantitative data and detailed protocols provided in this technical guide offer a comprehensive resource for researchers to further investigate the downstream effects of this compound and to evaluate its therapeutic potential in various cancer models. The provided diagrams serve as a visual aid to understand the complex signaling network and to design robust experimental strategies. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to translate these preclinical findings into clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. promega.com [promega.com]

The Role of NT157 in STAT3 Signaling Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT157 is a novel small-molecule tyrphostin that has emerged as a promising anti-cancer agent due to its multifaceted mechanism of action.[1] Initially identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Insulin Receptor Substrate (IRS) axis, subsequent research has revealed its significant activity in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression. This technical guide provides an in-depth overview of the role of this compound in inhibiting STAT3 signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: A Dual Inhibitor

This compound exhibits a dual mechanism of action, making it a compelling candidate for cancer therapy. Its primary and most well-characterized function is the induction of serine phosphorylation and subsequent degradation of IRS-1 and IRS-2 proteins, which are crucial adaptors in the IGF-1R and insulin receptor signaling pathways.[1] This disruption leads to the inhibition of downstream pro-survival pathways such as the PI3K/AKT pathway.

Crucially, this compound also inhibits the STAT3 signaling pathway independently of its effects on IRS proteins.[1] The inhibition of STAT3 is attributed to the activation of currently uncharacterized protein phosphatases, which lead to the dephosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3).[1] This dephosphorylation prevents STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for various oncogenes. This dual targeting of two central oncogenic pathways positions this compound as a potent anti-cancer agent with the potential to overcome resistance mechanisms.[2]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inhibiting cancer cell viability and STAT3 signaling has been demonstrated across a range of cancer types. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| H1299 | Lung Cancer | SRB | 24 | 9.7 | [3] |

| H1299 | Lung Cancer | SRB | 48 | 2.5 | [3] |

| H1299 | Lung Cancer | SRB | 72 | 1.7 | [3] |

| H460 | Lung Cancer | SRB | 24 | 12.9 | [3] |

| H460 | Lung Cancer | SRB | 48 | 7.2 | [3] |

| H460 | Lung Cancer | SRB | 72 | 4.8 | [3] |

| MG-63 | Osteosarcoma | MTT | 72 | Sub-micromolar | [4] |

| OS-19 | Osteosarcoma | MTT | 72 | Sub-micromolar | [4] |

| U-2OS | Osteosarcoma | MTT | 72 | Sub-micromolar | [4] |

| A375 | Melanoma | MTT | 24 | 3.938 ± 0.258 | [5] |

| A375 | Melanoma | MTT | 48 | 2.481 ± 0.1 | [5] |

| A2058 | Melanoma | MTT | 24 | 3.735 ± 0.236 | [5] |

| A2058 | Melanoma | MTT | 48 | 2.124 ± 0.085 | [5] |

Table 2: Inhibition of STAT3 Phosphorylation by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time | Effect on p-STAT3 (Tyr705) | Reference |

| HepG2 | Hepatocellular Carcinoma | 2 | 8 h | Dose- and time-dependent decrease | [6] |

| SMMC-7721 | Hepatocellular Carcinoma | 2 | 8 h | Dose- and time-dependent decrease | [6] |

| A375 | Melanoma | Not specified | Not specified | Inhibition | [2] |

| A2058 | Melanoma | 0.5, 1, 2 | 24 h | Dose-dependent inhibition | [5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | This compound Dose and Schedule | Outcome | Reference |

| Hepatocellular Carcinoma | Nude mice with SMMC-7721 xenografts | Not specified | Decreased lung metastasis | [6] |

| Melanoma | Metastatic melanoma model in mice | Not specified | Remarkable anti-cancer characteristics | [2] |

| Osteosarcoma | Not specified | Not specified | Potent antitumor effects | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound inhibits STAT3 signaling by activating protein phosphatases.

Caption: Workflow for assessing this compound-mediated STAT3 inhibition.

Caption: Dual inhibitory mechanism of this compound on IRS and STAT3 pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on STAT3 signaling.

Western Blot for Phosphorylated and Total STAT3

This protocol is essential for directly measuring the inhibitory effect of this compound on STAT3 activation.

-

Cell Lysis and Protein Extraction:

-

Culture cancer cells to 70-80% confluency in appropriate media.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-STAT3 and total STAT3 band intensities to the loading control. Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of this compound on cancer cells.

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Culture cancer cells to sub-confluency and then serum-starve them for several hours.

-

Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Add cell culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the wells.

-

Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a staining solution (e.g., crystal violet).

-

Count the number of migrated cells in several random fields under a microscope.

-

Quantify the results and compare the migratory ability of this compound-treated cells to the control group.

Clinical Development Status

As of the latest available information, this compound is a preclinical candidate and has not yet entered clinical trials. Its promising in vitro and in vivo anti-cancer activities, particularly its dual-targeting mechanism, warrant further investigation and potential advancement into clinical development.

Conclusion

This compound is a potent anti-cancer agent with a unique dual mechanism of action that involves the degradation of IRS-1/2 and the inhibition of STAT3 signaling. The inhibition of STAT3 is a critical component of its anti-tumor effects, occurring through the activation of protein phosphatases and leading to reduced cancer cell proliferation, migration, and tumor growth. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the preclinical evaluation and further development of this compound as a novel cancer therapeutic. Its ability to target two key oncogenic pathways simultaneously suggests that this compound may be effective in a broad range of cancers and could potentially circumvent common mechanisms of drug resistance.

References

- 1. This compound as an Anticancer Drug Candidate That Targets Kinase- and Phosphatase-Mediated Signaling [mdpi.com]

- 2. Targeting melanoma with this compound by blocking Stat3 and IGF1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Effectiveness of Selective Inhibitor of IRS-1/2 this compound in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits HCC Migration via Downregulating the STAT3/Jab1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NT157 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NT157 is a novel small-molecule tyrphostin inhibitor with a multi-targeted mechanism of action that extends beyond direct effects on tumor cells to significantly modulate the complex tumor microenvironment (TME). By primarily targeting Insulin Receptor Substrate (IRS) 1 and 2, Signal Transducer and Activator of Transcription 3 (STAT3), and the AXL receptor tyrosine kinase, this compound disrupts key signaling cascades that drive tumor growth, progression, and immune evasion. This guide provides a comprehensive technical overview of this compound's effects on the TME, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanisms of this compound Action

This compound exerts its anti-cancer effects through a dual action on both malignant cells and the surrounding stromal and immune components of the TME.[1][2] Its primary molecular targets include:

-

IRS-1/2 Inhibition: this compound induces the serine phosphorylation and subsequent proteasomal degradation of IRS-1 and IRS-2.[1][3][4] This uncouples the Insulin-like Growth Factor 1 Receptor (IGF-1R) from its downstream signaling pathways, primarily the PI3K/AKT/mTOR axis, which is crucial for cancer cell proliferation and survival.[4][5]

-

STAT3 Signaling Blockade: this compound inhibits the activation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and immunosuppression.[1][2] This action contributes to a reduction in pro-tumorigenic inflammation within the TME.[1][2]

-

AXL Receptor Tyrosine Kinase Inhibition: this compound has been shown to downregulate the expression and activation of AXL, a receptor tyrosine kinase implicated in therapy resistance, metastasis, and immune evasion.[1]

These targeted actions collectively result in decreased cancer cell proliferation, induction of apoptosis, and a significant remodeling of the TME to be less hospitable for tumor growth.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on cancer cells and the tumor microenvironment.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| HEL | Myeloproliferative Neoplasm | Viability | 0.8 | Significant reduction in cell viability | [6] |

| SET2 | Myeloproliferative Neoplasm | Viability | 3.2 | Significant reduction in cell viability | [6] |

| H1299 | Lung Cancer | Viability (IC50) | 1.7 - 9.7 (time-dependent) | Dose- and time-dependent decrease in cell viability | [7] |

| H460 | Lung Cancer | Viability (IC50) | 4.8 - 12.9 (time-dependent) | Dose- and time-dependent decrease in cell viability | [7] |

| H1299 | Lung Cancer | Clonogenicity | 12.5 | 1.4% of full capacity to form colonies | [7] |

| H460 | Lung Cancer | Clonogenicity | 12.5 | 0.8% of full capacity to form colonies | [7] |

| H1299 | Lung Cancer | Migration | 6.4 | ~30% reduction | [7] |

| H1299 | Lung Cancer | Migration | 12.5 | ~70% reduction | [7] |

| MCF-7L | Breast Cancer | Monolayer Growth | 2 | Suppression of growth | [4] |

| MCF-7L TamR | Tamoxifen-Resistant Breast Cancer | Monolayer Growth | >2 | Less sensitive than parental line | [4] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Animal Model | This compound Dosage | Treatment Schedule | Outcome | Reference |

| Uveal Melanoma (92.1 and MM28 cells) | NSG mice | 50 mg/kg | Intraperitoneally, three times per week | Significant suppression of tumor growth | [3] |

| Kaposi's Sarcoma | Tumor-bearing mice | Not specified | Not specified | 37.7% inhibition of tumor volume compared to control | [8] |

| A549 Lung Cancer | Athymic mice | Not specified | Oral gavage | Potent suppression of tumor growth when combined with erlotinib and prednisone | [9] |

| Colorectal Cancer | CPC-APC mice | Not specified | Not specified | Reduced amount of inflammatory infiltrate in colonic tumors | [2] |

Table 3: Effects of this compound on the Tumor Microenvironment

| TME Component | Cancer Model | Effect | Mechanism | Reference |

| Cancer-Associated Fibroblasts (CAFs) | Colorectal Cancer | Inhibition of CAF activation | Downregulation of pro-tumorigenic cytokines and chemokines | [1][2] |

| Myeloid Cells | Colorectal Cancer | Modulation of myeloid cell populations | Alteration of chemokine and growth factor signaling | [1][2] |

| Cytokines and Chemokines | Colorectal Cancer | Decreased expression of IL-6, IL-11, IL-23, CCL2, CCL5, CXCL5, CXCL7, ICAM1, and TGFβ | Inhibition of STAT3 signaling and other pathways | [1] |

| Tumor-Infiltrating Lymphocytes | General | Potential for increased infiltration and activation | Reduction of immunosuppressive signals from CAFs and myeloid cells | [10][11][12] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by this compound.

Experimental Workflow: In Vivo Tumor Model

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical in vivo tumor model.

Logical Relationship: this compound's Impact on the TME

This diagram illustrates the logical flow of how this compound's molecular actions translate into changes within the tumor microenvironment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins (e.g., IRS-1, p-AKT, STAT3, AXL).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., H1299, MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.8 µM, 1.6 µM, 3.2 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., rabbit anti-IRS-1, rabbit anti-p-AKT (Ser473), mouse anti-STAT3, rabbit anti-AXL) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify protein band intensities, normalized to the loading control.

In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NSG or athymic nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 0.5 million uveal melanoma cells) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg body weight) or vehicle control via intraperitoneal injection according to a set schedule (e.g., three times per week).[3]

-

Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and harvest the tumors.

-

Analysis: Analyze tumor weight and volume. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or processed for flow cytometry and Western blot analysis.

Immunohistochemistry (IHC)

Objective: To assess the expression and localization of proteins within the tumor microenvironment of this compound-treated and control tumors.

Protocol:

-

Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-based blocking solution.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against markers of interest (e.g., anti-FAP for CAFs, anti-CD68 for macrophages, anti-CD31 for blood vessels) overnight at 4°C.

-

Secondary Antibody and Detection: Use a polymer-based HRP-conjugated secondary antibody system and visualize with a DAB substrate kit.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Imaging and Analysis: Capture images using a light microscope and perform quantitative analysis of staining intensity and distribution.

Flow Cytometry of Tumor-Infiltrating Immune Cells

Objective: To quantify and phenotype immune cell populations within the TME following this compound treatment.

Protocol:

-

Single-Cell Suspension Preparation: Mechanically and enzymatically digest freshly harvested tumors to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.

-

Cell Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers for various immune cell populations. A typical panel might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), F4/80 (macrophages), CD11b (myeloid cells), CD86 (M1 macrophage marker), and CD206 (M2 macrophage marker). A viability dye should also be included to exclude dead cells.

-

Intracellular Staining (Optional): For intracellular markers like FoxP3 (regulatory T cells) or cytokines, permeabilize the cells after surface staining and then incubate with the appropriate intracellular antibodies.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations and quantify their frequencies and marker expression levels.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that uniquely targets both the tumor cells and their supportive microenvironment. Its ability to disrupt the IGF-1R/IRS and STAT3 signaling pathways leads to a multifaceted anti-tumor response, including the modulation of key TME components like CAFs and myeloid cells. The preclinical data summarized in this guide highlight the potential of this compound to create a less immunosuppressive and pro-inflammatory TME, thereby inhibiting tumor growth and metastasis.

Future research should focus on further elucidating the detailed molecular mechanisms of this compound's effects on different immune cell subsets and obtaining more comprehensive quantitative data on its impact on the cytokine and chemokine landscape within the TME. Clinical investigation, such as the previously conducted Phase 1/2a trial of this compound (as NT219) in combination with cetuximab for recurrent or metastatic squamous cell carcinoma of the head and neck (NCT01523340), will be crucial to translate these promising preclinical findings into effective cancer therapies. Further exploration of this compound in combination with immunotherapy agents is also a promising avenue for future studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting colorectal cancer via its microenvironment by inhibiting IGF-1 Receptor-insulin receptor substrate and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insulin Receptor Substrate Suppression by the Tyrphostin this compound Inhibits Responses to Insulin-Like Growth Factor-I and Insulin in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an IGF1R-IRS1/2 inhibitor, exhibits antineoplastic effects in pre-clinical models of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound has antineoplastic effects and inhibits IRS1/2 and STAT3/5 in JAK2V617F-positive myeloproliferative neoplasm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts antineoplastic activity by targeting JNK and AXL signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiplex Quantitative Analysis of Tumor-Infiltrating Lymphocytes and Immunotherapy Outcome in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiplex quantitative analysis of tumor-infiltrating lymphocytes and immunotherapy outcome in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative assessment of tumor-infiltrating lymphocytes in mismatch repair proficient colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NT157: A Multi-Targeted Approach to Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT157 is an emerging small molecule tyrphostin that has demonstrated significant preclinical antineoplastic activity across a spectrum of cancer types. Initially identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling axis, subsequent research has unveiled a multifaceted mechanism of action that involves the degradation of Insulin Receptor Substrate (IRS) proteins and the modulation of other critical oncogenic pathways, including STAT3 and AXL. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data from key preclinical studies and detailed experimental insights.

Discovery and Rationale

The development of this compound stemmed from the recognition of the pivotal role of the IGF-1R/IRS signaling axis in promoting tumor proliferation, survival, and metastasis.[1] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] this compound was designed as a small molecule inhibitor to disrupt this signaling cascade.[2] It is a tyrphostin, a class of compounds known for their ability to inhibit tyrosine kinases.[2][3]

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted mechanism, primarily centered on the degradation of IRS-1 and IRS-2.[1][4] This is achieved through an indirect mechanism involving an allosteric modulation of the IGF-1R.[1][5]

The core mechanism involves:

-

Allosteric Binding to IGF-1R: this compound binds to an allosteric site on the IGF-1R, inducing a conformational change.[1][5]

-

IRS Dissociation and SHC Recruitment: This conformational change leads to the dissociation of IRS-1/2 from the receptor and promotes the recruitment of the adapter protein SHC.[1][5]

-

MAPK Pathway Activation: The IGF-1R/SHC complex activates the Ras-ERK pathway, leading to the activation of ERK1/2 and JNK1/2.[1][5]

-

IRS Serine Phosphorylation and Degradation: Activated ERK1/2 and JNK1/2 phosphorylate IRS-1/2 on serine residues, marking them for proteasomal degradation.[1][2][5]

-

Inhibition of Downstream Signaling: The degradation of IRS-1/2 effectively uncouples the IGF-1R from its primary downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[1][6]

Beyond the IGF-1R/IRS axis, this compound has been shown to inhibit the activation of STAT3 and STAT5, and the expression and activation of the receptor tyrosine kinase AXL, further contributing to its broad-spectrum anti-tumor activity.[1][5] The inhibition of STAT3 and STAT5 appears to be independent of IRS degradation and may involve the activation of protein phosphatases.[1][5]

Caption: this compound signaling pathway.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated potent anti-tumor effects in a variety of preclinical cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MG-63 | Osteosarcoma | 0.3 - 0.8 | 72 | [4][7] |

| U-2OS | Osteosarcoma | 0.3 - 0.8 | 72 | [4][7] |

| OS-19 | Osteosarcoma | 0.3 - 0.8 | 72 | [7] |

| H1299 | Lung Cancer | 1.7 - 9.7 | Not Specified | [8] |

| H460 | Lung Cancer | 4.8 - 12.9 | Not Specified | [8] |

| LNCaP | Prostate Cancer | ≥1 | 48 | [2] |

| PC3 | Prostate Cancer | ≥1 | 48 | [2] |

| K562 | Chronic Myeloid Leukemia | 9.8 (24h), 0.6 (48h), 0.68 (72h) | 24, 48, 72 | [9] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| LNCaP Xenografts (castrated mice) | 50 mg/kg, i.p., 3x/week for 6 weeks | Significantly delayed tumor growth | [2][4] |

| PC3 Xenografts (in combination with docetaxel) | 50 mg/kg this compound, i.p., 3x/week + 10 mg/kg docetaxel, i.p., 3x/week for 1 week | Synergistic enhancement of cytotoxicity | [2] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used in the preclinical evaluation of this compound.

In Vitro Cell Viability and Growth Assays

Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Common Methodologies:

-

Crystal Violet Assay: Cells are plated in multi-well plates, treated with varying concentrations of this compound, and incubated for a specified period (e.g., 72 hours). The cells are then fixed and stained with crystal violet. The dye is solubilized, and the absorbance is measured to quantify the number of adherent, viable cells.[2]

-

MTT Assay: This colorimetric assay measures cellular metabolic activity. Cells are treated with this compound, and then MTT is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and quantified by spectrophotometry.[10]

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells are treated with this compound, harvested, and stained with trypan blue. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. The number of viable and non-viable cells is then counted using a hemocytometer.[7]

Caption: In Vitro Cell Viability Workflow.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

-